molecular formula C6H11NO4 B555036 L-Glutamic acid 5-methyl ester CAS No. 1499-55-4

L-Glutamic acid 5-methyl ester

Cat. No. B555036
CAS RN: 1499-55-4
M. Wt: 161.16 g/mol
InChI Key: ZGEYCCHDTIDZAE-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamic acid 5-methyl ester, also known as L-Glutamic acid γ-methyl ester, is a derivative of L-Glutamic acid . It is a non-proteinogenic L-alpha-amino acid and is an important raw material for the synthesis of several amino acids and amino acid medicines .


Synthesis Analysis

The synthesis of L-Glutamic acid 5-methyl ester involves the esterification of glutamic acid in methanol solvent in the presence of H2SO4 as a catalyst under certain reaction conditions . After the reaction, excessive H2SO4 is eliminated with Ba(OH)2 and methanol is recovered for reuse . This synthesis process is simple, low in cost, less in environmental pollution, and significant in industrial production .


Molecular Structure Analysis

The linear formula of L-Glutamic acid 5-methyl ester is CH3OCOCH2CH2CH(NH2)COOH . Its molecular weight is 161.16 .


Chemical Reactions Analysis

L-Glutamic acid 5-methyl ester is used in solution phase peptide synthesis . It is a protected form of L-Glutamic acid and is important to the mammalian central nervous system .


Physical And Chemical Properties Analysis

L-Glutamic acid 5-methyl ester is a white solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 316.1±37.0 °C at 760 mmHg, and a flash point of 145.0±26.5 °C . It has 5 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

  • Chemotaxis in Bacteria : L-Glutamic acid 5-methyl ester was isolated from an Escherichia coli protein involved in chemotaxis, demonstrating its role in bacterial movement and signaling (Kleene, Toews, & Adler, 1977).

  • Role in Bacillus subtilis : Similar to E. coli, in Bacillus subtilis, the methylation of methyl-accepting chemotaxis proteins involves the formation of glutamate 5-methyl ester, showing its significance in bacterial protein methylation processes (Ahlgren & Ordal, 1983).

  • Synthesis of l-Glutamine : L-Glutamic acid γ-methyl ester is used in the synthesis of N-acetyl derivatives, demonstrating its utility in amino acid derivative synthesis (Maschler & Lichtenstein, 1962).

  • Radioisotope Labeling : It plays a role in the synthesis of radioisotope-labeled amino acids like L-glutamine-5-14C, indicating its importance in biochemical research (Havránek, Kopecká‐Schadtová, & Vereš, 1970).

  • Insect Neuromuscular Research : The γ-Methyl and γ-ethyl esters of L-glutamic acid, including its forms like L-Glutamic acid 5-methyl ester, can impact insect neuromuscular transmission, suggesting its potential as a tool in neurobiological research (Yamamoto & Washio, 1979).

  • Polymer Chemistry : In polymer chemistry, L-Glutamic acid 5-methyl ester is used for synthesizing poly-γ-glutamic acid methyl ester, which has applications in material science (Sanda, Fujiyama, & Endo, 2001).

  • Neuroscience Research : It's involved in the study of glutamate receptor agonists, providing insights into neurotransmission in the central nervous system (Krogsgaard‐Larsen et al., 1982).

  • Chiral Building Blocks in Synthesis : L-Glutamic acid α-methyl ester is used as a chiral building block in chemical synthesis, indicating its role in creating complex organic molecules (Adams et al., 1996).

  • Drug Delivery Research : It is used in the preparation of N5-Hydroxyethyl-L-Glutamine-co-L-Glutamic Acid Copolymers, which are studied for drug delivery applications (Bayley et al., 1993).

  • Insulinotropic Action Research : L-Glutamic acid 5-methyl ester is studied for its potential to potentiate the insulinotropic action of glucagon-like peptide 1, suggesting its relevance in diabetes research (Cancelas et al., 2001).

properties

IUPAC Name

(2S)-2-amino-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYCCHDTIDZAE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25086-16-2
Record name L-Glutamic acid, 5-methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25086-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2046171
Record name (5)-Methyl L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamic acid 5-methyl ester

CAS RN

1499-55-4, 25086-16-2
Record name 5-Methyl hydrogen L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamic acid, 5-methyl ester, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, 5-methyl ester, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (5)-Methyl L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5)-methyl L-hydrogen glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glutamic acid gamma-methyl ester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Glutamic acid 5-methyl ester
Reactant of Route 2
Reactant of Route 2
L-Glutamic acid 5-methyl ester
Reactant of Route 3
L-Glutamic acid 5-methyl ester
Reactant of Route 4
L-Glutamic acid 5-methyl ester
Reactant of Route 5
Reactant of Route 5
L-Glutamic acid 5-methyl ester
Reactant of Route 6
Reactant of Route 6
L-Glutamic acid 5-methyl ester

Citations

For This Compound
119
Citations
H He, J Qiu, H Huang, Y Guo, S Hu… - Journal of Chemical & …, 2021 - ACS Publications
… mole fraction solubility of l-glutamic acid 5-methyl ester in 12 … the polymorphism of l-glutamic acid 5-methyl ester, and the … fraction solubility of l-glutamic acid 5-methyl ester is positively …
Number of citations: 5 pubs.acs.org
M Tomita, Y Motomura, H Kitahara, Y Yoshiki… - Journal of bioscience …, 1999 - Elsevier
Soy sauce was found to contain promoters of sediment formation at 60C (1, 2), one of which has previously been identified as l-glutamic acid 5-n-butyl ester (3). Isomers and …
Number of citations: 6 www.sciencedirect.com
GF Tamagnone, F De Marchi - Journal of Pharmaceutical …, 1969 - Wiley Online Library
… L-glutamic acid 5-methyl ester with intramolecular displacement of methanol. An analogous cyclization of L-glutamic acid 5-methyl ester … (2) From N-Acetyl-L-glutamic Acid 5-Methyl Ester…
Number of citations: 5 onlinelibrary.wiley.com
J Kümper, J Meyers, R Sebers, N Kurig, R Palkovits - Green Chemistry, 2023 - pubs.rsc.org
… Scheme 2 Conditions of the first experiment on the electro-oxidative decarboxylation of L-glutamic acid 5-methyl ester to CME. The concentration of L-glutamic acid 5-methyl ester was …
Number of citations: 0 pubs.rsc.org
IM Pazos, A Ghosh, MJ Tucker… - Angewandte Chemie …, 2014 - Wiley Online Library
… Herein, we show that the ester carbonyl stretching vibration of two non-natural amino acids, L-aspartic acid 4-methyl ester and L-glutamic acid 5-methyl ester, is a convenient and …
Number of citations: 79 onlinelibrary.wiley.com
JJ Dai, YB Huang, C Fang, QX Guo, Y Fu - ChemSusChem, 2012 - Wiley Online Library
… : The electro-oxidative decarboxylation of L-glutamic acid 5-methyl ester (Glu-Me) was … L-glutamic acid 5-methyl ester (Glu-Me) (2.0 mmol), sodium bromide (3.0 mmol) was placed …
TM Lammens, J Le Nôtre, MCR Franssen… - …, 2011 - Wiley Online Library
Succinonitrile is the precursor of 1,4‐diaminobutane, which is used for the industrial production of polyamides. This paper describes the synthesis of biobased succinonitrile from …
W Shi, Z Wang, L Yang, L Hou, JC Cao - papers.ssrn.com
… properties of D/LGlutamic acid 5-methyl ester in the THz band … thicknesses of D/L-Glutamic acid 5-methyl ester were obtained … of liquid D/LGlutamic acid 5-methyl ester in the THz band …
Number of citations: 0 papers.ssrn.com
T Fukuyama, SC Lin, L Li - Journal of the American Chemical …, 1990 - ACS Publications
… the amides derived from racemic glutamic acid 5-methyl ester exhibited two singlets at 3.33 and 3.41 ppm for the dimethyl acetal, the amide 3 derived from L-glutamic acid 5methyl ester …
Number of citations: 411 pubs.acs.org
C Salvitti, G de Petris, A Troiani… - Journal of the …, 2023 - ACS Publications
… In the case of l-glutamic acid, the CID mass spectrum of the standard l-glutamic acid 5-methyl ester (Figure 2a), corresponding to the amino acid esterified on the side chain COOH group…
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.